1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
Description
This compound belongs to the class of urea derivatives functionalized with heterocyclic substituents. Its structure features:
- A pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety at the 6-position.
- A thiophen-2-ylmethyl group linked via the urea bridge.
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-11-13(9-20-21)15-5-4-12(7-17-15)8-18-16(22)19-10-14-3-2-6-23-14/h2-7,9,11H,8,10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQUTCXEBEASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 1-[(4-Methoxyphenyl)Methyl]-3-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Urea (BJ50453)
Structural Analog: Benzoquinazolinone 12
- Structure: Contains a benzoquinazolinone core instead of urea, with a pyridinylmethyl group analogous to the target compound.
- Activity : Demonstrates higher functional potency than BQCA (a muscarinic acetylcholine receptor modulator), attributed to the pyridinylmethyl-pyrazole substituent enhancing receptor affinity .
- Relevance : Highlights the importance of the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl motif in bioactivity, though the core scaffold divergence limits direct comparison .
Structural Analog: 1-{4-[6-(Pyrrolidin-1-yl)Pyridazin-3-yl]Phenyl}-3-(Thiophen-2-yl)Urea
- Key Differences : Substitutes the pyridinylmethyl-pyrazole group with a pyrrolidinyl-pyridazinyl-phenyl moiety.
- Electronic Properties : The pyrrolidine introduces basicity, while the pyridazine may alter π-π stacking interactions compared to pyridine .
- Synthetic Route : Utilizes palladium-catalyzed coupling, differing from the Curtius reaction or urea-formation methods seen in pyrazole-urea derivatives .
Data Table: Structural and Functional Comparison
*Estimated based on structural formula.
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